
4-(Methoxymethoxy)phenol
Vue d'ensemble
Description
“4-(Methoxymethoxy)phenol” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “Phenol, 4-(methoxymethoxy)-” and "hydroquinone monomethoxymethyl ether" .
Molecular Structure Analysis
The molecular structure of 4-(Methoxymethoxy)phenol consists of a phenol group with a methoxymethoxy substituent at the 4-position . The average mass of the molecule is 154.163 Da, and the monoisotopic mass is 154.062988 Da .
Physical And Chemical Properties Analysis
4-(Methoxymethoxy)phenol has a density of 1.1±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 121.5±21.8 °C . The compound has a molar refractivity of 41.2±0.3 cm3, and it has three freely rotating bonds .
Applications De Recherche Scientifique
Building Blocks for Synthesis
Phenol derivatives like “4-(Methoxymethoxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
Antioxidants
“4-(Methoxymethoxy)phenol” has applications as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Pharmaceuticals and Agrochemicals
It serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants . This makes it a valuable compound in the pharmaceutical industry .
Anti-inflammatory Properties
“4-(Methoxymethoxy)phenol” has anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Neuroprotective Properties
Animal studies have suggested that “4-(Methoxymethoxy)phenol” may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .
Potential Treatment for Obesity
It has been suggested that “4-(Methoxymethoxy)phenol” could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .
Hydrogenation and Hydrodeoxygenation
“4-(Methoxymethoxy)phenol” can be selectively hydrogenated to 4-methoxycyclohexanone . This process is important in the field of green chemistry, where the aim is to reduce the environmental impact of chemical processes .
Flame Retardants
m-Aryloxy phenols, a category that includes “4-(Methoxymethoxy)phenol”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Safety And Hazards
Propriétés
IUPAC Name |
4-(methoxymethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSWUTFRSIEPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)phenol | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)
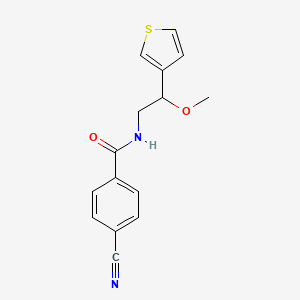
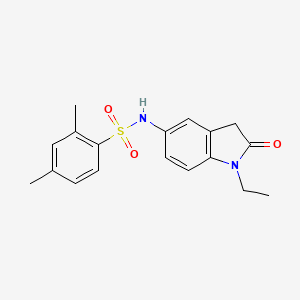

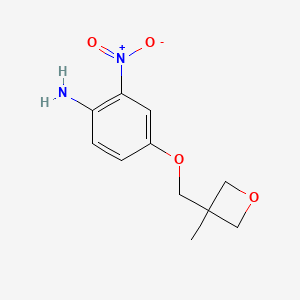
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)
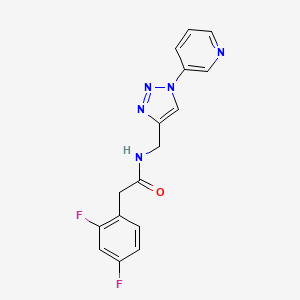

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)
![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)
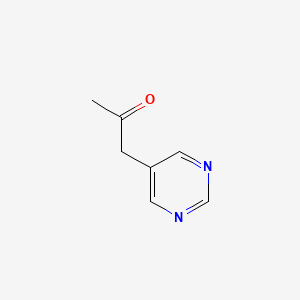
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)
![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)
![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)